![molecular formula C16H14N2O4S B2418796 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(tiofen-2-ilmetil)oxalamida CAS No. 2034491-24-0](/img/structure/B2418796.png)
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(tiofen-2-ilmetil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bifuran and thiophene moiety linked through an oxalamide bridge, which contributes to its distinctive chemical behavior and reactivity.
Aplicaciones Científicas De Investigación
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
-
Chemistry: : Used as a ligand in coordination chemistry and catalysis, particularly in copper-catalyzed coupling reactions .
-
Biology: : Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
-
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
-
Industry: : Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
- Thiophene Derivatives : Thiophene-based compounds, including our compound of interest, exhibit diverse pharmacological properties. These properties include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Mode of Action
Its potential applications underscore the importance of understanding its effects in greater depth . 🌟
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:
-
Formation of the Oxalamide Core: : The oxalamide core is synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. This step requires an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions.
-
Attachment of Bifuran and Thiophene Groups: : The bifuran and thiophene groups are introduced through nucleophilic substitution reactions. The bifuran moiety is often attached first, followed by the thiophene group. These reactions are usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Corresponding oxides of the furan and thiophene rings.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Halogenated or functionalized derivatives depending on the substituents used.
Comparación Con Compuestos Similares
Similar Compounds
N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but lacks the thiophene moiety.
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide: Contains a pyridine ring instead of thiophene and bifuran groups.
Uniqueness
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both bifuran and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that lack one of these groups.
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(16(20)18-10-12-3-2-8-23-12)17-9-11-5-6-14(22-11)13-4-1-7-21-13/h1-8H,9-10H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQGHFHKUDXGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2418714.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-nitrobenzoyl)piperazine](/img/structure/B2418715.png)
![5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2418716.png)
![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/new.no-structure.jpg)
![5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide](/img/structure/B2418719.png)
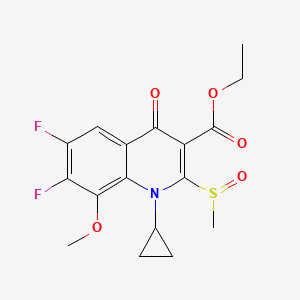
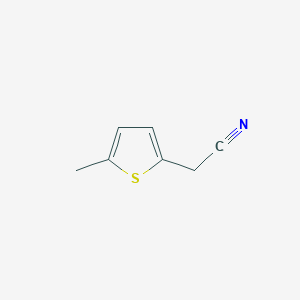
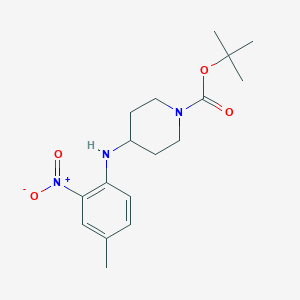
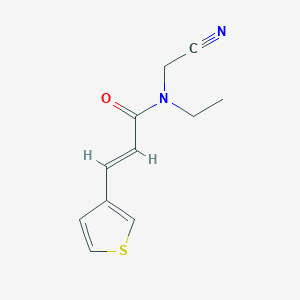
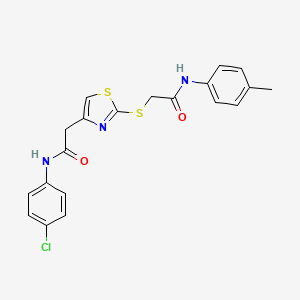
![Ethyl 2-[3-(2-chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2418729.png)

![N-(4-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2418732.png)
![N-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2418735.png)
